5-(5-Methyl-2-oxoimidazolidin-4-yl)pentanoic acid
Overview
Description
5-(5-Methyl-2-oxoimidazolidin-4-yl)pentanoic acid is a heterocyclic compound with the molecular formula C9H16N2O3 and a molecular weight of 200.23 g/mol . This compound is part of the imidazolidine family, which is known for its diverse applications in various fields of science and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Methyl-2-oxoimidazolidin-4-yl)pentanoic acid typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a suitable precursor, such as a diamine and a keto acid, under acidic or basic conditions . The reaction conditions, including temperature, solvent, and catalysts, can vary depending on the desired yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through crystallization or chromatography to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
5-(5-Methyl-2-oxoimidazolidin-4-yl)pentanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reaction conditions, such as temperature and solvent, are chosen based on the specific reaction and desired product .
Major Products Formed
The major products formed from these reactions include various substituted imidazolidine derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
5-(5-Methyl-2-oxoimidazolidin-4-yl)pentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: It is used in the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 5-(5-Methyl-2-oxoimidazolidin-4-yl)pentanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 5-(5-Methyl-2-oxoimidazolidin-4-yl)pentanoic acid include:
- 5-Methyl-2-oxo-4-imidazolidinehexanoic acid
- 5-Methyl-2-oxo-4-imidazoline-caproic acid
- 6-(5-Methyl-2-oxo-imidazolidin-4-yl)hexanoic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and functional groups, which confer unique chemical and biological properties. These properties make it particularly useful in certain applications, such as specific types of chemical synthesis or biological studies .
Properties
IUPAC Name |
5-(5-methyl-2-oxoimidazolidin-4-yl)pentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c1-6-7(11-9(14)10-6)4-2-3-5-8(12)13/h6-7H,2-5H2,1H3,(H,12,13)(H2,10,11,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMKOIKZGCPRUSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(NC(=O)N1)CCCCC(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385521 | |
Record name | 4-Imidazolidinepentanoic acid, 5-methyl-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7695-75-2 | |
Record name | 5-Methyl-2-oxo-4-imidazolidinepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7695-75-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Imidazolidinepentanoic acid, 5-methyl-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00385521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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